Methyl-P-Coumarate

Thermal analysis Pharmaceutical development Stability testing

Methyl p-coumarate is the esterified derivative essential for cellular melanogenesis studies, uniquely suppressing melanin in B16 cells (IC50=130 μM) where p-coumaric acid is inactive. It provides the highest thermal stability among p-coumarate esters (mp 137–141 °C) for unambiguous QC differentiation. Supported by documented antiplasmodial (IC50=64.59 μg/mL) and postharvest antifungal activity against Botrytis cinerea, this ≥98% pure crystalline solid is the validated reference standard for structure-activity and disease-management research.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 19367-38-5
Cat. No. B358456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-P-Coumarate
CAS19367-38-5
Synonyms4-coumaric acid methyl ester
4-coumaric acid methyl ester, (E)-isomer
para-coumaric acid methyl este
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)O
InChIInChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+
InChIKeyNITWSHWHQAQBAW-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl p-Coumarate (CAS 19367-38-5): Procurement Guide for a Differentiated Phenolic Ester in Antimelanogenic and Antifungal Research


Methyl p-coumarate (methyl 4-hydroxycinnamate, CAS 19367-38-5) is the methyl ester derivative of p-coumaric acid, a naturally occurring phenylpropanoid found in plants including onion (Allium cepa), noni (Morinda citrifolia), and Trixis michuacana var. longifolia [1]. With a molecular formula of C10H10O3, molecular weight of 178.18 g/mol, melting point of 137–141 °C, and λmax of 315 nm (MeOH), this compound is supplied as an off-white to light orange crystalline solid with typical commercial purity >98% (GC) [2]. As a cinnamate ester featuring an α,β-unsaturated carbonyl (enone) moiety, methyl p-coumarate exhibits distinct biological properties that diverge markedly from its parent acid and other alkyl homologs, making it a critical procurement target for specific research applications [3].

Why p-Coumaric Acid or Other Alkyl Esters Cannot Substitute for Methyl p-Coumarate in Key Applications


Substitution of methyl p-coumarate with p-coumaric acid or other alkyl coumarates (ethyl, isopropyl) introduces functionally significant differences in bioactivity, thermal stability, and physicochemical behavior that can compromise experimental reproducibility. Despite structural similarity within the p-coumarate class, the specific ester moiety dictates cellular permeability, metabolic stability, and target engagement profiles [1]. Methyl p-coumarate uniquely suppresses melanin formation in B16 melanoma cells, whereas p-coumaric acid exhibits no such activity under identical conditions [2]. In thermal analysis, methyl p-coumarate demonstrates the highest stability among p-coumarate esters evaluated [3]. These documented divergences underscore that methyl p-coumarate is not interchangeable with its analogs—selection of the correct ester is critical for experimental validity.

Methyl p-Coumarate: Quantitative Comparative Evidence for Scientific Selection


Thermal Stability of Methyl p-Coumarate vs. Ethyl and Isopropyl Homologs

In a comparative thermal analysis of p-coumarate esters, methyl p-coumarate exhibited the highest thermal stability among the three homologs evaluated. Despite structural similarity, each ester displayed distinct thermal behavior in differential scanning calorimetry (DSC), differential thermal analysis (DTA), and thermogravimetry (TG), enabling clear identification via thermal profiling [1].

Thermal analysis Pharmaceutical development Stability testing

Melanin Suppression in B16 Melanoma Cells: Methyl p-Coumarate vs. p-Coumaric Acid

Methyl p-coumarate significantly suppressed melanin formation in B16 mouse melanoma cells, whereas p-coumaric acid (the parent acid) showed no detectable antimelanogenic activity under identical experimental conditions [1]. Both compounds inhibit mushroom tyrosinase-catalyzed L-tyrosine oxidation in vitro, but only the methyl ester achieves cellular melanin suppression, highlighting the critical role of esterification for intracellular activity [1].

Melanogenesis inhibition Depigmenting agents Cosmetic science

Cytotoxicity and Anti-Melanogenic Activity: Methyl p-Coumarate vs. p-Coumaric Acid in B16-F10 Cells

In B16-F10 murine melanoma cells, methyl p-coumarate exhibited cytotoxicity with an IC50 of 130 μM (23.2 μg/mL). p-Coumaric acid showed similar activity but to a lesser extent, suggesting that the anti-melanogenic activity of methyl p-coumarate is at least partly attributable to melanocytotoxicity [1]. Notably, the enone moiety of methyl p-coumarate was identified as essential for cytotoxicity, functioning as a Michael reaction acceptor, whereas p-coumaric acid lacked this cellular activity [1].

Melanoma research Cytotoxicity profiling Antimelanogenic agents

Antiplasmodial Activity of Methyl p-Coumarate Against Plasmodium falciparum

In a screen of twelve p-coumaric acid derivatives against parasitic protozoa, methyl p-coumarate demonstrated bioactivity against Plasmodium falciparum with an IC50 value of 64.59 ± 2.89 μg/mL and a selectivity index (SI) of 0.1 [1]. While the hexyl p-coumarate derivative showed superior potency against Leishmania braziliensis, methyl p-coumarate's activity against P. falciparum establishes a baseline reference point for this specific ester in antiplasmodial applications [1].

Antimalarial screening Neglected tropical diseases Antiparasitic drug discovery

Methyl p-Coumarate: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Melanogenesis Inhibition and Depigmenting Agent Development

Methyl p-coumarate is the preferred choice over p-coumaric acid for cellular melanogenesis studies. Unlike the parent acid, which lacks cellular antimelanogenic activity, methyl p-coumarate significantly suppresses melanin formation in B16 melanoma cells, with an established cytotoxicity benchmark of IC50 = 130 μM (23.2 μg/mL) in B16-F10 cells [1][2]. The enone moiety of methyl p-coumarate functions as a Michael reaction acceptor essential for this activity, a structural feature that distinguishes its mechanism from the parent acid [2].

Thermal Stability-Sensitive Pharmaceutical Formulation and Analytical Method Development

In applications requiring robust thermal stability or precise analytical identification of p-coumarate esters, methyl p-coumarate is the optimal selection. Thermal analysis by DSC, DTA, and TG reveals that methyl p-coumarate exhibits the highest stability among the p-coumarate ester series, with a distinct melting point of 131 °C compared to ethyl p-coumarate at 65 °C [3]. These thermal signatures enable unambiguous identification and differentiation from other alkyl homologs in quality control and stability-indicating analytical methods [3].

Postharvest Fungal Disease Control Research

For research on postharvest fungal pathogen control, methyl p-coumarate demonstrates direct antifungal efficacy against Botrytis cinerea, inhibiting both mycelial growth and spore germination while inducing host defense responses including upregulation of pathogenesis-related genes (PR1, PAL, POD) [4]. The compound's demonstrated activity in apple fruit infection models supports its utility in postharvest disease management research [4].

Antiplasmodial Drug Discovery Screening

In antimalarial screening programs evaluating p-coumarate derivatives, methyl p-coumarate serves as a reference compound with documented antiplasmodial activity against Plasmodium falciparum (IC50 = 64.59 ± 2.89 μg/mL; SI = 0.1) [5]. This quantifiable activity establishes a benchmark for structure-activity relationship studies exploring alkyl and aryl modifications of the p-coumarate scaffold [5].

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